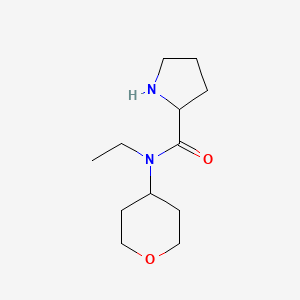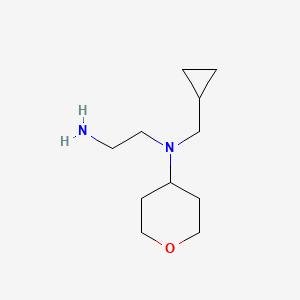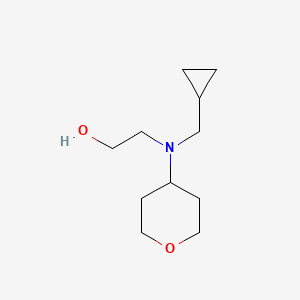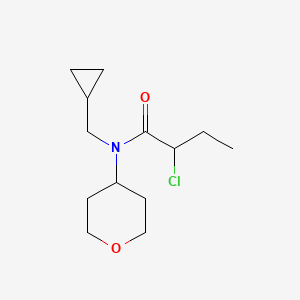
Chlorhydrate de 1-éthylcyclopropan-1-amine
Vue d'ensemble
Description
1-Ethylcyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylcyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
“Chlorhydrate de 1-éthylcyclopropan-1-amine” est utilisé dans le domaine de la synthèse chimique . Il s’agit d’un composé de formule moléculaire C5H12ClN et d’une masse moléculaire de 121,61 . Il est couramment utilisé dans la synthèse de divers composés organiques .
Synthèse de spirocyclopropanes
Ce composé joue un rôle dans la synthèse des spirocyclopropanes . Les spirocyclopropanes sont une classe de composés organiques qui ont été étudiés pendant des décennies en raison de leurs propriétés chimiques intéressantes . Ils sont utilisés dans la synthèse de divers produits pharmaceutiques et autres composés biologiquement actifs .
Chimie médicinale
Dans le domaine de la chimie médicinale, les groupes cyclopropyle (qui font partie de la structure du “this compound”) se retrouvent dans de nombreux composés à base de plantes et présentent des activités antifongiques, antibactériennes, antivirales et certaines activités d’inhibition enzymatique .
Chimie combinatoire
Le composé est également pertinent en chimie combinatoire, un domaine de recherche où les scientifiques synthétisent un grand nombre de molécules différentes mais structurellement apparentées . Le groupe cyclopropyle dans le “this compound” peut être utilisé pour créer une variété de composés différents, élargissant ainsi la diversité de la bibliothèque de composés .
Réactions photochimiques
Les composés cyclopropanes, comme le “this compound”, peuvent participer à des réactions photochimiques . Ces réactions impliquent l’absorption de la lumière, conduisant à un changement chimique de la substance réagissante .
Sécurité et manipulation
Comme pour tout composé chimique, il est important de comprendre les procédures de sécurité et de manipulation associées au “this compound”. Il est stocké à température ambiante sous atmosphère inerte . Le composé a un mot de signalisation GHS07, indiquant qu’il peut provoquer une irritation cutanée, une irritation oculaire grave et peut provoquer une irritation des voies respiratoires .
Propriétés
IUPAC Name |
1-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
